molecular formula C10H11NO B7871308 2-Ethoxy-4-methylbenzonitrile

2-Ethoxy-4-methylbenzonitrile

Cat. No.: B7871308
M. Wt: 161.20 g/mol
InChI Key: PEMXMTPAFLYNBI-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methylbenzonitrile: is an organic compound with the molecular formula C10H11NO . It is a derivative of benzonitrile, where the benzene ring is substituted with an ethoxy group at the second position and a methyl group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Ethoxy-4-methylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of acetic anhydride as a dehydrating agent and activated carbon for decolorization .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products:

    Oxidation: 2-Ethoxy-4-methylbenzoic acid.

    Reduction: 2-Ethoxy-4-methylbenzylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Ethoxy-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methylbenzonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 2-Ethoxybenzonitrile
  • 4-Methylbenzonitrile
  • 2-Methoxy-4-methylbenzonitrile

Comparison: 2-Ethoxy-4-methylbenzonitrile is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions compared to similar compounds. For instance, the ethoxy group can increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions, while the methyl group can provide steric hindrance.

Properties

IUPAC Name

2-ethoxy-4-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMXMTPAFLYNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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